ADONA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

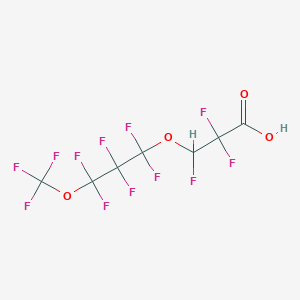

2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O4/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19/h1H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDRCEOKCOUICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2CF2OCFHCF2COOH, C7H2F12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881350 | |

| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919005-14-4 | |

| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919005-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of ADONA

An In-depth Technical Guide to the Synthesis and Characterization of ADONA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ammonium 4,8-dioxa-3H-perfluorononanoate) is a perfluoroalkyl ether carboxylic acid used as a processing aid in the manufacturing of fluoropolymers, serving as a replacement for ammonium perfluorooctanoate (APFO).[1] Its structure, containing ether linkages, is designed to offer a different environmental and toxicological profile compared to legacy long-chain per- and polyfluoroalkyl substances (PFAS).[2] This document provides a comprehensive technical overview of the synthesis and characterization of this compound, intended for researchers and professionals in chemistry and material science. It details plausible synthetic pathways, experimental protocols for characterization, and presents key analytical data.

Chemical Identity and Physicochemical Properties

This compound is the ammonium salt of 4,8-Dioxa-3H-perfluorononanoic acid (DONA). Its chemical structure incorporates ether oxygen atoms within the fluorinated carbon chain.[2] This structural modification is a key differentiator from linear PFAS like PFOA.[2]

Table 1: Physicochemical and Identity Data for this compound and its Acid Form (DONA)

| Property | Value | Reference(s) |

| Compound Name | Ammonium 4,8-dioxa-3H-perfluorononanoate | [3] |

| Acronym | This compound | [2] |

| CAS Number | 958445-44-8 | [3] |

| Molecular Formula | C₇H₅F₁₂NO₄ | [4] |

| Molecular Weight | 395.10 g/mol | [3][4] |

| IUPAC Name | Azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate | [4] |

| Parent Acid (DONA) | 4,8-Dioxa-3H-perfluorononanoic acid | [5] |

| DONA CAS Number | 919005-14-4 | [5] |

| DONA Molecular Formula | C₇H₂F₁₂O₄ | [5] |

| DONA Molecular Weight | 378.07 g/mol | [5] |

| Melting Point | 38 °C (for a 30% aqueous solution, the range is -12 to -5 °C) | [6] |

| Boiling Point | 100-105 °C (for a 30% aqueous solution at 1013 hPa) | [6] |

| pKa | < 3 | [6] |

| Water Solubility | >5.45e-4 mol/L | [6] |

Synthesis of this compound

Detailed synthesis protocols for this compound are proprietary. However, based on available information and general principles of fluorochemistry, a plausible two-step synthetic pathway can be outlined.[4] The process involves the formation of the perfluoroalkyl ether backbone followed by conversion to the carboxylic acid and subsequent neutralization.

Plausible Synthesis Workflow

The synthesis likely begins with a suitable fluorinated precursor, followed by an etherification reaction and conversion to the final ammonium salt. A key industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF).[7][8]

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized representation and has not been verified experimentally.

Step 1: Synthesis of 4,8-Dioxa-3H-perfluorononanoic acid (DONA)

-

Reaction Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a suitable aprotic solvent and a base catalyst.

-

Reactant Addition: A perfluorononanoic acid precursor is added to the reactor. Hexafluoropropylene oxide (HFPO) is then carefully introduced at a controlled rate, maintaining a specific reaction temperature and pressure.

-

Reaction: The mixture is stirred for several hours to allow for the etherification reaction to proceed to completion.

-

Workup: The resulting intermediate is hydrolyzed under controlled conditions to yield the carboxylic acid, DONA.

-

Purification: The crude DONA is purified using techniques such as distillation or crystallization to remove unreacted starting materials and byproducts.

Step 2: Formation of Ammonium Salt (this compound)

-

Neutralization: Purified DONA is dissolved in deionized water.

-

Base Addition: A stoichiometric amount of ammonium hydroxide is added slowly while monitoring the pH of the solution. The reaction is typically exothermic and may require cooling.

-

Isolation: The final product, this compound, is obtained as an aqueous solution. The concentration is adjusted as needed. For a solid product, water would be removed under reduced pressure.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The primary techniques employed are liquid chromatography-mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 4,8-Dioxa-3H-perfluorononanoic acid | 919005-14-4 | Benchchem [benchchem.com]

- 3. ammonium 4,8-dioxa-3H-perfluorononanoate | C7H5F12NO4 | CID 87490983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium 4,8-dioxa-3H-perfluorononanoate (958445-44-8) for sale [vulcanchem.com]

- 5. This compound | C7H2F12O4 | CID 52915299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. turi.org [turi.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

ADONA (4,8-dioxa-3H-perfluorononanoic acid): A Technical Guide to its Role as a PFOA Replacement in Industrial Processes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate), a key replacement for perfluorooctanoic acid (PFOA) in various industrial applications, most notably in the manufacturing of fluoropolymers. This document details its physicochemical properties, toxicological profile, and known signaling pathway interactions, with a focus on providing researchers and professionals with the necessary data for informed analysis and development.

Introduction

Per- and polyfluoroalkyl substances (PFAS) have been widely used in industrial and consumer products for their unique surfactant properties. However, concerns over the environmental persistence, bioaccumulation, and toxicity of long-chain PFAS, such as PFOA, have led to their phasing out and the development of replacement technologies. This compound was introduced by 3M/Dyneon as a next-generation processing aid, particularly as an emulsifier in the emulsion polymerization of fluoropolymers like PTFE.[1] Its chemical structure, featuring an ether linkage, was designed to offer a more favorable environmental and toxicological profile compared to PFOA.

Data Presentation: Comparative Analysis of this compound and PFOA

For ease of comparison, the following tables summarize the key quantitative data for this compound and PFOA, covering their physicochemical properties and toxicological endpoints.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and PFOA is crucial for evaluating their behavior in industrial processes and in the environment.

| Property | This compound (4,8-dioxa-3H-perfluorononanoic acid) | PFOA (Perfluorooctanoic acid) |

| Molecular Formula | C₇H₂F₁₂O₄ | C₈HF₁₅O₂ |

| Molecular Weight | 378.07 g/mol [2][3] | 414.07 g/mol |

| CAS Number | 919005-14-4[2][3] | 335-67-1 |

| Melting Point | 164°C (this compound salt); -12 to -5°C (30% aq. solution); 38°C (acid form)[4] | 45-50 °C |

| Boiling Point | 183°C (this compound salt); 100-105°C (30% aq. solution)[4] | 189-192 °C |

| Water Solubility | >5.45e-4 mol/L[4] | 9.5 g/L at 25 °C |

| Vapor Pressure | 2.83e-2 mm Hg[4] | 1.0 mmHg at 25 °C |

| pKa | 0.8–1.5[5] | ~0[5] |

| Standard Reduction Potential (E⁰) | 2.07–2.15 V[5] | ~2.2 V[5] |

| Specific Gravity | 1.16 g/mL (30% aq. solution)[4] | 1.79 g/cm³ |

Toxicological Profile

The toxicological profiles of this compound and PFOA have been a central focus of research, driving the transition to replacement chemicals. The following table presents a summary of key toxicological data.

| Toxicological Endpoint | This compound | PFOA |

| Acute Oral Toxicity (LD50, rats) | Moderately toxic (between 300 and 2000 mg/kg)[4] | ~500 mg/kg |

| Dermal Toxicity | Practically non-toxic[6] | Low dermal toxicity |

| Skin Irritation | Mild skin irritant[6] | Irritant |

| Eye Irritation | Moderate to severe eye irritant[6] | Severe irritant |

| Dermal Sensitization | Weak dermal sensitizer[6] | Not a sensitizer |

| Genotoxicity | Not genotoxic based on the weight of evidence from five assays[6] | Generally considered not genotoxic |

| Developmental Toxicity | Not developmentally toxic except at maternally toxic doses[6] | Developmental toxicity observed in animal studies |

| Target Organs | Liver (male rats), Kidney (female rats)[6] | Liver, testes, pancreas |

| NOAEL (90-day oral study, rats) | 10 mg/kg/day (males), 100 mg/kg/day (females)[6] | 0.5-3 mg/kg/day |

| Carcinogenicity | Data not available | Classified as a carcinogen[3] |

| Endocrine Disruption | Possible PPARα agonist[6] | Known PPARα agonist and endocrine disruptor[7] |

Industrial Application and Performance

Experimental Protocols

Detailed, proprietary experimental protocols for the industrial synthesis and application of this compound are not publicly available. However, based on the scientific literature, a general overview of the analytical methods for its detection is provided below.

General Analytical Workflow for this compound Quantification in Environmental Samples

The quantification of this compound in environmental matrices such as water and soil is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace levels of PFAS.

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

LC-MS/MS system

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

-

This compound analytical standard

-

Isotopically labeled this compound internal standard (e.g., ¹³C-ADONA)

-

Methanol, HPLC grade

-

Ammonium hydroxide solution

-

Formic acid

-

Ultrapure water

Procedure Outline:

-

Sample Preparation and Extraction:

-

A known volume of the water sample is spiked with an isotopically labeled internal standard.

-

The sample is passed through an SPE cartridge to extract the analytes.

-

The cartridge is washed to remove interferences.

-

This compound is eluted from the cartridge using a solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

-

The eluate is concentrated to a small volume.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into the LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient of mobile phases, typically water and methanol with additives like formic acid or ammonium acetate.

-

The mass spectrometer is operated in negative ion mode, monitoring for specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard.

-

-

Quantification:

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

-

Signaling Pathway Interactions

This compound has been identified as a possible agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and has been implicated as a molecular initiating event for the hepatotoxicity of many PFAS.[8] The activation of PPARα by xenobiotics like this compound can lead to a cascade of downstream effects.

PPARα Signaling Pathway

The following diagram illustrates the general mechanism of PPARα activation by a ligand, leading to the transcription of target genes.

Caption: General signaling pathway of PPARα activation by a ligand like this compound.

Environmental Fate and Transport

The ether linkage in the this compound molecule was intended to create a point of potential degradation, making it less persistent in the environment than PFOA. However, studies on its environmental fate are still limited. It is known to be mobile in water and has been detected in various environmental matrices. The ultimate biodegradability of this compound in the environment is a subject of ongoing research.

Conclusion

This compound represents a significant step in the chemical industry's efforts to move away from long-chain PFAS like PFOA. Its toxicological profile, particularly with regard to developmental toxicity and genotoxicity, appears to be more favorable than that of PFOA. However, as a member of the PFAS class of chemicals, concerns about its environmental persistence and potential for biological activity, such as the activation of PPARα, remain. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the available data and the areas where further investigation is needed to fully characterize its performance and safety as a PFOA replacement.

References

- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H2F12O4 | CID 52915299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,8-Dioxa-3H-perfluorononanoic acid | 919005-14-4 | Benchchem [benchchem.com]

- 4. turi.org [turi.org]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological evaluation of ammonium 4,8-dioxa-3H-perfluorononanoate, a new emulsifier to replace ammonium perfluorooctanoate in fluoropolymer manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. researchgate.net [researchgate.net]

The Toxicology and Health Effects of ADONA Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (Ammonium Dodecafluoro-3,6-Dioxa-4-Methyl-7-Octenoic Acid) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. As a replacement for longer-chain PFAS like PFOA, understanding its toxicological profile is of critical importance for assessing its potential impact on human health and the environment. This technical guide provides a comprehensive overview of the currently available data on the toxicology and health effects of this compound exposure, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Toxicological Data Summary

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Acute and Repeated-Dose Toxicity of this compound

| Study Type | Species | Route | Duration | Key Findings & NOAEL/LOAEL |

| Acute Oral Toxicity | Rat | Oral | Single Dose | LD50: > 2000 mg/kg bw |

| 28-Day Repeated-Dose Toxicity | Rat (Wistar) | Oral | 28 days | Males: - Increased absolute and relative liver weight at ≥10 mg/kg/day.- Hepatocellular hypertrophy at ≥10 mg/kg/day.- Increased alkaline phosphatase (ALP), urea, and inorganic phosphate at 100 mg/kg/day.- Increased glucose and potassium at ≥20 mg/kg/day.- Decreased bilirubin at ≥10 mg/kg/day.Females: - Slight increase in creatinine and decrease in calcium at 100 mg/kg/day.- Slight increase in absolute and relative adrenal weight at 100 mg/kg/day.NOAEL: Not established for males; 30 mg/kg/day for females.[1] |

| 90-Day Repeated-Dose Toxicity | Rat (Wistar) | Oral | 90 days | Males: - Increased incidence and severity of thyroid follicular hypertrophy up to 100 mg/kg (considered an adaptive change to liver effects).- Haematotoxicity and liver toxicity observed at 10 mg/kg/day.[1] |

Table 2: Developmental and Reproductive Toxicity of this compound

| Study Type | Species | Route | Key Findings & NOAEL |

| Prenatal Developmental Toxicity | Rat | Oral | At 270 mg/kg/day:- 4 out of 10 females found dead between gestation day (GD) 3-5.- Reduced maternal food consumption and significant reduction in body weight gain.- One dam had one early resorption and 12 dead fetuses.No adverse effects were observed in the 30 and 90 mg/kg/day dose groups.[1] |

| Maternal and Developmental NOAEL: 30 mg/kg bw/day.[1] |

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay | S. typhimurium & E. coli | With and without | Negative[1] |

| Gene Mutation Assay | Chinese Hamster V79 Cells | With and without | Negative[1] |

| Micronucleus Assay | Mouse | In vivo | Negative[1] |

| Bone Marrow Cytogenetic Study | Rat | In vivo | Negative[1] |

The weight of evidence from a battery of five genotoxicity studies indicates that this compound is not directly genotoxic.[1]

Table 4: Other Toxicological Endpoints for this compound

| Endpoint | Study Type | Key Findings |

| Skin Sensitization | Local Lymph Node Assay (LLNA) | Positive. An EC3 value of 56.8% was calculated, indicating that this compound is a skin sensitizer.[1] |

| Bioaccumulation | Fish (Common Carp) | BCF: - 0.094 ± 0.0071 at 0.1 mg/L - 0.074 ± 0.012 at 1.0 mg/LConsidered not bioaccumulative based on this study.[1] |

| Environmental Persistence | Hydrolysis as a Function of pH | Half-life: > 1 year. This compound is considered very persistent in the environment.[1] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on summaries from available reports.

Repeated-Dose Oral Toxicity Studies (General Approach based on OECD Guidelines 407 & 408)

-

Test Species: Wistar rats were commonly used.

-

Administration: The test substance (this compound) was typically administered daily via oral gavage.

-

Dose Levels: A control group and at least three dose levels were used to establish a dose-response relationship.

-

Duration: Studies were conducted for 28 and 90 days.

-

Observations: Included clinical signs of toxicity, body weight, food consumption, hematology, clinical biochemistry, urinalysis, gross pathology at necropsy, organ weights, and histopathological examination of tissues.

-

Endpoints: The primary endpoints were the identification of target organs of toxicity and the determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Developmental Toxicity Study (General Approach based on OECD Guideline 414)

-

Test Species: Rats were used.

-

Administration: Pregnant females were administered this compound orally during the period of organogenesis (gestation days 6 through 15).

-

Dose Levels: A control group and at least three dose levels were used.

-

Maternal Observations: Included mortality, clinical signs, body weight, and food consumption.

-

Fetal Examinations: Near term, fetuses were delivered by cesarean section and examined for external, visceral, and skeletal malformations and variations.

-

Endpoints: The study aimed to determine the potential for this compound to cause developmental toxicity in the offspring and to establish the maternal and developmental NOAELs.

Genotoxicity Assays (General Approach based on OECD Guidelines)

-

Bacterial Reverse Mutation Test (OECD 471): This test used strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The assay was conducted with and without an exogenous metabolic activation system (S9 mix).

-

In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay used Chinese hamster V79 cells to detect gene mutations. It was also performed with and without metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were exposed to this compound, and their bone marrow was analyzed for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.

-

In Vivo Mammalian Bone Marrow Chromosome Aberration Test (OECD 475): Rats were exposed to this compound, and their bone marrow cells were examined for chromosomal abnormalities.

Signaling Pathways and Mechanistic Insights

Detailed studies on the specific signaling pathways affected by this compound are limited in the available literature. However, some inferences can be drawn from the observed toxicological effects.

The observed liver effects, such as hepatocellular hypertrophy and increased liver weight, are common responses to xenobiotic exposure and are often mediated by nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and the constitutive androstane receptor (CAR) . Activation of these receptors leads to the upregulation of genes involved in fatty acid metabolism and detoxification, which can result in cellular hypertrophy. While direct evidence for this compound's interaction with these receptors is lacking, this represents a plausible mechanistic pathway for the observed liver toxicity.

The finding of thyroid follicular hypertrophy in male rats was considered by the study authors to be an adaptive response to the liver effects.[1] This suggests an indirect effect on the thyroid gland, potentially through enhanced hepatic metabolism and clearance of thyroid hormones, a mechanism known to be associated with the activation of hepatic nuclear receptors.

Further research is required to elucidate the precise molecular initiating events and key events in the signaling pathways that lead to the adverse outcomes observed following this compound exposure.

Visualizations

Experimental Workflow for a 28-Day Repeated-Dose Oral Toxicity Study

Caption: Workflow for a typical 28-day oral toxicity study.

Logical Relationship in Genotoxicity Assessment of this compound

Caption: Weight of evidence approach for this compound genotoxicity.

Conclusion

The available toxicological data for this compound indicates a low potential for acute toxicity and genotoxicity. The primary target organ identified in repeated-dose studies is the liver, with secondary effects on the thyroid in male rats that are likely adaptive. A developmental toxicity study established a clear NOAEL. This compound is a skin sensitizer but is not considered bioaccumulative. It is, however, very persistent in the environment.

A significant data gap exists regarding the specific molecular mechanisms and signaling pathways through which this compound exerts its toxic effects. Further research, including in vitro receptor binding and activation assays (e.g., for PPARα and CAR) and transcriptomic studies, would be invaluable for a more complete understanding of its toxicological profile and for refining risk assessments. Detailed experimental protocols for the key regulatory studies are also not widely accessible, which limits the ability to fully evaluate the study designs and outcomes.

References

An In-Depth Technical Guide to the Environmental Contamination Sources of ADONA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental contamination sources of 4,8-dioxa-3H-perfluorononanoic acid (ADONA), a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing. The document details the industrial uses of this compound, its physicochemical properties relevant to environmental fate, and summarizes available quantitative data on its presence in various environmental matrices. Furthermore, it outlines established analytical methodologies for this compound detection and explores the current understanding of its toxicological profile and potential signaling pathway interactions. This guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of emerging environmental contaminants.

Introduction to this compound

4,8-dioxa-3H-perfluorononanoic acid (this compound) is a chemical compound used as a processing aid in the manufacturing of fluoropolymers, such as polytetrafluoroethylene (PTFE), renowned for their non-stick and water-repellent properties.[1] Produced by 3M under its Dyneon™ brand, this compound was introduced as a substitute for PFOA, a long-chain PFAS that has been largely phased out due to concerns over its persistence, bioaccumulation, and toxicity.[2]

Structurally, this compound is a polyfluorinated ether carboxylic acid. Unlike perfluorinated compounds, the presence of an ether linkage and a hydrogen atom makes it potentially more susceptible to degradation.[2] However, its fluorinated carbon chain still imparts the chemical stability and surfactant properties characteristic of PFAS.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H2F12O4 | --INVALID-LINK-- |

| Molecular Weight | 378.07 g/mol | --INVALID-LINK-- |

| CAS Number | 919005-14-4 | --INVALID-LINK-- |

| Appearance | Not specified | |

| Solubility | Sparingly soluble in chloroform, DMSO, and methanol | --INVALID-LINK-- |

Environmental Contamination Sources

The primary source of this compound in the environment is linked to its industrial production and use in fluoropolymer manufacturing.

Industrial Manufacturing and Processing

The synthesis and application of this compound as a polymerization aid are the main points of its release into the environment. The manufacturing process itself can lead to discharges into wastewater and emissions into the air.

Logical Flow of this compound from Production to Environmental Contamination

References

The Unseen Contaminant: An In-depth Technical Guide to the Occurrence of ADONA in Drinking Water and Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-dioxa-3H-perfluorononanoic acid (ADONA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of increasing environmental and toxicological concern. Used as a replacement for perfluorooctanoic acid (PFOA) in various industrial processes, this compound is now being detected in environmental matrices, including drinking water and soil. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound, detailing its detection in environmental samples, the analytical methodologies employed for its quantification, and the potential toxicological pathways it may disrupt. This document is intended to be a resource for researchers, scientists, and professionals in drug development to understand the scope of this compound contamination and to provide detailed protocols for its analysis.

Introduction to this compound

This compound (4,8-dioxa-3H-perfluorononanoic acid) is an ether-containing perfluoroalkyl substance that has been used as a processing aid in the manufacturing of fluoropolymers. As a replacement for PFOA, it was developed with the intention of having a more favorable toxicological and environmental profile. However, like other PFAS, this compound is persistent in the environment and has the potential for bioaccumulation.[1][2] Concerns regarding its potential adverse health effects, similar to those of legacy PFAS, have led to increased monitoring and research into its prevalence in the environment.

Occurrence of this compound in Drinking Water

The presence of this compound in drinking water is a growing concern for public health. Regulatory bodies and environmental protection agencies have begun to include this compound in their monitoring programs for PFAS.

Quantitative Data on this compound in U.S. Drinking Water

Data from various water monitoring programs in the United States have revealed the presence of this compound in public water systems. The following table summarizes some of the reported concentrations. It is important to note that this data is not exhaustive and represents a snapshot of detected concentrations in specific locations.

| Location | Utility/Water System | Average Level (ppt) | Population Served |

| Selkirk, NY | Flemings Mobile Home Park | 18.8 | 200 |

| Lincoln, AL | City of Lincoln | 12.5 | 10,218 |

| Simsbury, CT | Aquarion Water Company of Connecticut - Simsbury System | 2.70 | 14,691 |

| Moundville, AL | Moundville Water Works | 2.10 | 4,404 |

Source: EWG Tap Water Database[1]

Occurrence of this compound in Soil

The contamination of soil with this compound is a significant environmental issue due to the potential for these compounds to leach into groundwater, thereby contaminating drinking water sources, and for uptake by plants, introducing them into the food chain. The primary sources of this compound in soil are believed to be industrial emissions and the land application of contaminated biosolids.

Quantitative Data on this compound in Soil

Currently, there is a notable lack of publicly available, comprehensive quantitative data on the concentrations of this compound in various soil types, such as agricultural and industrial soils. While studies have indicated that soils near industrial facilities are at a higher risk of contamination, specific concentration ranges for this compound are not well-documented in the readily available scientific literature. This represents a significant data gap that requires further research to fully assess the extent of soil contamination and the associated risks.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental matrices requires sophisticated analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed overview of the methodologies for drinking water and a general approach for soil analysis.

Analysis of this compound in Drinking Water

The U.S. Environmental Protection Agency (EPA) has developed standardized methods for the analysis of a range of PFAS, including this compound, in drinking water. These methods, such as EPA Method 537.1 and EPA Method 533, provide a robust framework for the extraction and quantification of these compounds.

-

Sample Collection and Preservation:

-

Collect water samples in polypropylene bottles.

-

Preserve samples with a buffering agent (e.g., Trizma) to a pH of 7 ± 0.5.

-

Add a dechlorinating agent (e.g., sodium sulfite) if residual chlorine is present.

-

Store samples at ≤ 6 °C until extraction.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge: Utilize a solid-phase extraction cartridge with a divinylbenzene polymer sorbent.

-

Conditioning: Condition the SPE cartridge sequentially with methanol and reagent water.

-

Sample Loading: Pass a known volume of the water sample (typically 250-500 mL) through the conditioned cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a reagent water/methanol mixture to remove interfering substances.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen.

-

Elution: Elute the trapped analytes from the cartridge using a small volume of methanol.

-

-

Extract Concentration and Reconstitution:

-

Concentrate the methanol eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a methanol/water mixture suitable for LC-MS/MS injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase analytical column.

-

Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: Employ a gradient elution program to separate this compound from other PFAS and matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use negative ion electrospray ionization (ESI-).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

-

Analysis of this compound in Soil

A standardized, universally accepted method for the analysis of this compound in soil is not as well-established as for drinking water. However, the general approach involves solvent extraction followed by a cleanup step and analysis by LC-MS/MS.

-

Sample Preparation:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Homogenize the sieved sample.

-

-

Extraction:

-

Extract a known weight of the soil sample with an organic solvent. Methanol or acetonitrile are commonly used.

-

Extraction can be performed using various techniques such as sonication, shaking, or accelerated solvent extraction (ASE).

-

-

Cleanup:

-

The soil extract will contain various co-extracted matrix components that can interfere with LC-MS/MS analysis.

-

A cleanup step is essential. This can involve techniques such as solid-phase extraction (SPE) using cartridges with sorbents like graphitized carbon black or weak anion exchange materials.

-

-

LC-MS/MS Analysis:

-

The analytical conditions for the cleaned-up soil extract are generally similar to those used for drinking water extracts, with potential modifications to the LC gradient to manage any remaining matrix effects.

-

Visualizations of Workflows and Pathways

Experimental Workflow for this compound Analysis in Drinking Water

Caption: Workflow for the analysis of this compound in drinking water.

General Experimental Workflow for this compound Analysis in Soil

Caption: General workflow for the analysis of this compound in soil.

Toxicological Signaling Pathways

The toxicological mechanisms of many emerging PFAS, including this compound, are still under active investigation. However, based on studies of other PFAS, a primary mode of action is through the disruption of endocrine signaling pathways. Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid metabolism and glucose homeostasis. Several PFAS have been shown to act as agonists for PPARs, leading to the dysregulation of these vital metabolic processes.

Potential Interaction of this compound with the PPARα Signaling Pathway

While direct evidence for this compound's interaction with PPARα is still emerging, it is hypothesized to follow a similar mechanism to other structurally related PFAS. The activation of PPARα by a xenobiotic ligand like this compound could lead to a cascade of downstream effects.

Caption: Potential PPARα signaling pathway disruption by this compound.

Environmental Fate and Transport

The environmental fate and transport of this compound are critical factors influencing its occurrence in drinking water and soil. Key processes include:

-

Persistence: Like other PFAS, this compound is resistant to degradation in the environment.

-

Mobility: this compound is water-soluble and can be mobile in soil, leading to the potential for leaching from contaminated soils into groundwater.

-

Sorption: The extent to which this compound sorbs to soil particles will depend on soil properties such as organic carbon content and clay mineralogy.

Further research is needed to fully characterize the environmental fate and transport parameters of this compound to better predict its distribution and potential for exposure.

Conclusion and Future Directions

This compound is an emerging contaminant of concern that is being detected in drinking water supplies. While analytical methods for its detection in water are becoming more established, there is a clear need for more research in several key areas:

-

Comprehensive monitoring of this compound in soil: A broader understanding of the extent of soil contamination is necessary to assess the overall environmental burden and the risk to groundwater resources.

-

Development of standardized analytical methods for soil: A validated, routine method for the analysis of this compound in soil is crucial for consistent and reliable monitoring.

-

Toxicological research: Further studies are needed to elucidate the specific molecular mechanisms of this compound's toxicity, including its interactions with various nuclear receptors and other signaling pathways.

This technical guide provides a summary of the current state of knowledge regarding the occurrence of this compound in drinking water and soil. It is intended to serve as a valuable resource for the scientific community and to stimulate further research into this important environmental contaminant.

References

The Bioaccumulation Potential of ADONA in Aquatic Ecosystems: A Review of a Data-Deficient Landscape

An in-depth analysis of publicly available scientific literature and regulatory data reveals a significant knowledge gap regarding the bioaccumulation potential of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) in aquatic organisms. While this compound has been introduced as a replacement for more well-studied long-chain per- and polyfluoroalkyl substances (PFAS), empirical data on its uptake, distribution, metabolism, and excretion in aquatic fauna remain elusive. This technical guide synthesizes the current understanding of this compound's environmental context and outlines the established methodologies that would be required to assess its bioaccumulation risk, addressing a critical need for researchers, scientists, and drug development professionals.

This compound, an ammonium salt of a perfluoroalkyl ether carboxylic acid, is utilized as a processing aid in the manufacturing of fluoropolymers. Its introduction was a response to the global phase-out of legacy PFAS compounds like perfluorooctanoic acid (PFOA) due to their persistent, bioaccumulative, and toxic (PBT) properties. While some toxicological evaluations of this compound have been conducted, suggesting a different toxicity profile than PFOA, its potential to accumulate in living organisms, particularly within aquatic food webs, is a critical area of uncertainty.

Concerns regarding the bioaccumulation potential of this compound are rooted in its chemical structure. As a PFAS, this compound is characterized by its high stability and resistance to degradation through hydrolysis, photolysis, or microbial action. One source estimates its half-life in water to be in excess of five years, a characteristic that heightens the probability of long-term environmental contamination and subsequent uptake by aquatic life.

The Imperative for Quantitative Bioaccumulation Data

To rigorously assess the bioaccumulation potential of this compound, quantitative metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF) are essential.

-

Bioconcentration Factor (BCF): This metric quantifies the accumulation of a chemical in an organism directly from the surrounding water, when the organism is not exposed through its diet. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state.

-

Bioaccumulation Factor (BAF): This is a more comprehensive measure that includes the uptake of a chemical from all sources, including water, diet, and sediment. It is the ratio of the chemical concentration in the organism to the concentration in the surrounding environment.

A thorough review of scientific databases and regulatory agency information, including the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), did not yield any publicly available studies that have determined the BCF or BAF for this compound in any aquatic species. This absence of data precludes the creation of a quantitative summary table as requested.

Standardized Experimental Protocols for Assessing Bioaccumulation

In the absence of specific experimental data for this compound, this guide outlines the standardized methodologies that are globally recognized for determining the bioaccumulation potential of chemical substances in fish. The most pertinent of these is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure."

This guideline details the necessary procedures for conducting a reliable fish bioaccumulation study. A typical experimental workflow, which would be applicable to testing this compound, is as follows:

A detailed protocol for an this compound bioaccumulation study would need to specify:

-

Test Organism: A fish species recommended by the guideline, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

-

Test Substance: this compound, with its purity and relevant properties characterized.

-

Exposure Conditions: A flow-through system with a constant, sublethal concentration of this compound in the water.

-

Duration: A defined uptake phase (e.g., 28 days) followed by a depuration phase in clean water.

-

Sampling: Regular collection of fish and water samples during both phases.

-

Analytical Chemistry: A validated analytical method for quantifying this compound concentrations in water and fish tissue.

-

Data Analysis: Calculation of uptake and depuration rate constants and the kinetic bioconcentration factor (BCFk).

Conceptual Model of this compound Bioaccumulation and Trophic Transfer

While no specific signaling pathways related to this compound in aquatic organisms have been identified in the literature, a conceptual model can be proposed based on the general understanding of PFAS bioaccumulation.

This model illustrates that this compound, present in the water, can be taken up by primary producers (algae). These are then consumed by primary consumers (invertebrates), which are in turn eaten by fish at higher trophic levels. At each step, there is the potential for this compound to be transferred and possibly biomagnified, leading to higher concentrations in top predators. Additionally, fish and invertebrates can also absorb this compound directly from the water through their gills and other permeable surfaces.

Conclusion and Future Research Directions

The current body of scientific knowledge lacks the necessary empirical data to definitively assess the bioaccumulation potential of this compound in aquatic organisms. This represents a significant data gap that hinders a comprehensive environmental risk assessment of this PFOA replacement compound.

To address this, the following research is urgently needed:

-

Standardized Bioaccumulation Studies: Conduct fish bioaccumulation studies following established protocols like OECD 305 to determine the BCF of this compound.

-

Trophic Transfer and Biomagnification Studies: Investigate the potential for this compound to biomagnify in aquatic food webs by analyzing its concentration in organisms at different trophic levels.

-

Metabolism Studies: Determine the extent to which this compound is metabolized by aquatic organisms, as this can significantly influence its bioaccumulation potential.

-

Subcellular Distribution and Toxicokinetics: Research the distribution of this compound within the tissues and cells of aquatic organisms to understand its mechanisms of toxicity.

Until such data become available, the environmental risk posed by this compound's potential to bioaccumulate in aquatic ecosystems will remain largely unquantified. This underscores the critical need for proactive research into the environmental fate and effects of next-generation industrial chemicals.

An In-depth Technical Guide on the Environmental Degradation Pathways of ADONA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (4,8-dioxa-3H-perfluorononanoic acid) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS like PFOA, primarily in the production of fluoropolymers. While designed to be less bioaccumulative and persistent than its predecessors, the environmental fate of this compound, particularly its degradation pathways, is a subject of ongoing scientific scrutiny. This technical guide provides a comprehensive overview of the current understanding of this compound's degradation in the environment, compiling available data on its biotic and abiotic transformation, potential degradation products, and the methodologies used to study these processes.

Biotic Degradation Pathways

The biotic degradation of this compound is largely influenced by its chemical structure, specifically the presence of an ether linkage and a non-fluorinated carbon atom.

Aerobic Biodegradation

Current research on the aerobic biotransformation of ether-PFAS suggests that the presence of a non-fluorinated methylene (-CH2-) group adjacent to the ether oxygen is a critical feature for microbial degradation to occur. This structural characteristic in this compound makes it potentially susceptible to aerobic biodegradation. The proposed initial step in this pathway involves the enzymatic hydroxylation of the carbon atom next to the ether bond.

This hydroxylation leads to the formation of an unstable hemiacetal intermediate. The hemiacetal then spontaneously cleaves, breaking the ether bond in a process known as O-dealkylation. This cleavage results in the formation of two smaller molecules. While specific microbial consortia or pure strains capable of degrading this compound have not been extensively documented in publicly available literature, studies on analogous ether-PFAS provide a strong basis for this proposed pathway.

The overall proposed aerobic degradation pathway initiation is as follows:

-

Enzymatic Hydroxylation: A monooxygenase enzyme attacks the -CH2- group adjacent to the ether oxygen.

-

Hemiacetal Formation: An unstable hemiacetal is formed.

-

Ether Bond Cleavage (O-dealkylation): The hemiacetal spontaneously decomposes, breaking the ether bond.

It is important to note that complete mineralization of this compound to inorganic compounds like fluoride, carbon dioxide, and water by microorganisms has not yet been conclusively demonstrated. The formation of various transformation products is likely.

Anaerobic Biodegradation

Information specifically on the anaerobic biodegradation of this compound is scarce. However, studies on other ether-PFAS suggest that under anaerobic conditions, different degradation mechanisms may be at play. These can include reductive defluorination, where fluorine atoms are removed from the perfluoroalkyl chain, and other reductive transformations. The ether bond in some PFAS has been shown to be susceptible to cleavage under certain anaerobic conditions. Further research is needed to determine if these pathways are relevant for this compound.

Abiotic Degradation Pathways

Abiotic degradation processes, driven by physical and chemical factors in the environment, are also crucial in determining the ultimate fate of this compound.

Photodegradation

Direct photolysis of this compound by sunlight is generally considered to be a slow process due to the strength of the carbon-fluorine bonds. However, indirect photodegradation, mediated by other light-absorbing substances in the environment (photosensitizers), can play a more significant role.

Advanced Oxidation Processes (AOPs) that generate highly reactive oxygen species are effective in degrading this compound. These processes are often studied in the context of water treatment technologies but can also provide insights into potential environmental transformations.

-

UV/Sulfate Radicals: The activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) by ultraviolet (UV) light generates powerful sulfate radicals (SO₄•⁻). These radicals can effectively attack the this compound molecule. Theoretical calculations suggest that hydrogen abstraction from the non-fluorinated methylene group by hydroxyl radicals (a potential secondary radical in these systems) is a thermodynamically favorable initial step.[1]

-

Photocatalysis: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation can also lead to the degradation of this compound. This process involves the generation of electron-hole pairs in the catalyst, which then produce reactive oxygen species that attack the PFAS molecule.

Sonochemical Degradation

Sonolysis, the application of high-frequency ultrasound, can induce the degradation of this compound in aqueous solutions. The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures. These conditions lead to the pyrolytic decomposition of the this compound molecule and the generation of reactive radicals that contribute to its degradation.

Hydrolysis

Based on theoretical calculations, the hydrolysis of this compound is not considered a significant degradation pathway under typical environmental conditions.[1] The molecule is predicted to be resistant to breaking down through reaction with water.

Degradation Products

The identification of degradation products is crucial for understanding the complete environmental fate and potential risks associated with this compound. However, at present, there is a significant lack of published experimental data identifying the specific transformation products of this compound degradation under various biotic and abiotic conditions.

Based on the proposed degradation mechanisms for ether-PFAS, potential degradation products of this compound could include:

-

Shorter-chain perfluorinated carboxylic acids (PFCAs) resulting from the cleavage of the ether bond and subsequent transformation of the fluorinated portions of the molecule.

-

Non-fluorinated organic acids and aldehydes resulting from the transformation of the non-fluorinated part of the molecule.

-

Inorganic fluoride (F⁻) as a result of defluorination processes.

Further research utilizing advanced analytical techniques such as high-resolution mass spectrometry is necessary to identify and quantify the degradation products of this compound.

Quantitative Data on this compound Degradation

Quantitative data on the degradation rates and half-lives of this compound in various environmental compartments are currently very limited in the scientific literature.

| Degradation Process | Matrix | Half-life / Degradation Rate | Reference |

| Hydrolysis | Aqueous | Predicted to be very slow (>1 year) | [2] |

| H-abstraction by Hydroxyl Radical | Aqueous | Thermodynamically favorable | [1][3] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Detailed experimental protocols for studying this compound degradation are not widely available as standardized methods. However, general methodologies for investigating the degradation of PFAS can be adapted for this compound.

Biotic Degradation Studies

1. Activated Sludge Microcosm Study

-

Objective: To assess the potential for aerobic biodegradation of this compound by a mixed microbial community from a wastewater treatment plant.

-

Methodology:

-

Collect fresh activated sludge from a municipal or industrial wastewater treatment plant.

-

Prepare microcosms in serum bottles containing a mineral salts medium and the activated sludge inoculum.

-

Spike the microcosms with a known concentration of this compound.

-

Include sterile controls (e.g., autoclaved sludge) to account for abiotic losses.

-

Incubate the microcosms under aerobic conditions (e.g., on a shaker at room temperature).

-

Periodically collect aqueous samples for analysis.

-

Analyze the samples for the disappearance of this compound and the formation of potential transformation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor for defluorination by measuring the concentration of fluoride ions (F⁻) using an ion-selective electrode.

-

Abiotic Degradation Studies

1. UV/Persulfate Degradation Experiment

-

Objective: To evaluate the degradation of this compound by sulfate radicals generated from UV-activated persulfate.

-

Methodology:

-

Prepare an aqueous solution of this compound of a known concentration in a quartz reaction vessel.

-

Add a specific concentration of sodium persulfate (Na₂S₂O₈).

-

Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm).

-

Maintain a constant temperature using a cooling system.

-

Collect samples at different time intervals.

-

Quench the reaction in the samples immediately (e.g., with sodium thiosulfate).

-

Analyze the samples for the concentration of this compound and potential degradation products by LC-MS/MS.

-

2. Sonochemical Degradation Experiment

-

Objective: To investigate the degradation of this compound using high-frequency ultrasound.

-

Methodology:

-

Place a known volume of an aqueous solution of this compound in a temperature-controlled sonochemical reactor.

-

Saturate the solution with a specific gas (e.g., argon or air).

-

Apply ultrasound at a specific frequency (e.g., 200-600 kHz) and power.

-

Collect samples at various time points.

-

Analyze the samples for the parent compound and transformation products using LC-MS/MS.

-

Analytical Methodology

LC-MS/MS Analysis of this compound and its Transformation Products

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium acetate or formic acid to improve ionization.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for PFCAs like this compound.

-

Data Acquisition: For targeted analysis of this compound, Multiple Reaction Monitoring (MRM) is employed. For the identification of unknown degradation products, full scan and product ion scan modes on a high-resolution instrument are necessary.

-

Visualizations

Conclusion

The environmental degradation of this compound is a complex process involving both biotic and abiotic pathways. While its structure suggests a potential for aerobic biodegradation through ether cleavage, and various advanced oxidation processes have been shown to be effective in degrading PFAS, specific experimental data on this compound's degradation pathways, transformation products, and degradation kinetics are still largely unavailable. The theoretical insights and generalized pathways for ether-PFAS presented in this guide serve as a foundation for future research. There is a critical need for detailed experimental studies to fully elucidate the environmental fate of this compound and to accurately assess its persistence and potential risks.

References

- 1. Thermodynamics of aqueous perfluorooctanoic acid (PFOA) and 4,8-dioxa-3H-perfluorononanoic acid (DONA) from DFT calculations: Insights into degradation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,8-Dioxa-3H-perfluorononanoic acid | 919005-14-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

The Biological Mechanism of ADONA (Carbazochrome): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADONA, known pharmaceutically by its active ingredient Carbazochrome, is a hemostatic agent utilized in the management of bleeding disorders characterized by capillary fragility. This technical guide provides a comprehensive overview of the core mechanism of action of Carbazochrome within biological systems. It details the molecular interactions, signaling pathways, and cellular responses that contribute to its hemostatic effect. This document synthesizes available quantitative data, outlines key experimental protocols for investigating its bioactivity, and provides visual representations of its mechanism to facilitate a deeper understanding for research and drug development professionals.

Introduction

Carbazochrome is an oxidation product of adrenaline and is employed as a systemic hemostatic agent.[1] Marketed under brand names including this compound in Japan, it is indicated for the treatment of capillary and parenchymal hemorrhage, such as epistaxis, hematuria, and bleeding associated with surgical procedures.[1][2] Its primary therapeutic action is to reduce bleeding time by enhancing capillary wall integrity and promoting platelet aggregation at the site of injury.[3][4] Unlike many other hemostatic agents, its mechanism is not reliant on the systemic coagulation cascade but rather on localized effects on capillaries and platelets.

Core Mechanism of Action

The hemostatic effect of Carbazochrome is multifaceted, primarily involving the stabilization of capillaries and the potentiation of platelet-mediated primary hemostasis.

Interaction with Platelet α-Adrenoceptors

The principal mechanism of Carbazochrome is initiated through its interaction with α-adrenoceptors on the surface of platelets.[2][5][6] These receptors are G-protein coupled receptors (GPCRs), and upon binding of Carbazochrome, they activate a specific intracellular signaling cascade.

Gq Protein-Mediated Signaling Pathway

The α-adrenoceptors coupled to Carbazochrome's action are linked to the Gq alpha subunit of the heterotrimeric G-protein complex. Activation of the Gq protein initiates a downstream signaling cascade that is central to the pro-aggregatory effect of Carbazochrome on platelets.[2][6]

The key steps in this pathway are as follows:

-

Activation of Phospholipase C (PLC) : The activated Gq alpha subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Generation of Second Messengers : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][5][6]

-

Platelet Activation and Aggregation : The resulting increase in intracellular free calcium concentration is a critical signal for platelet activation.[2][5][6] This leads to a cascade of events including:

-

Shape Change : Platelets change from a discoid to a spherical shape with pseudopods, increasing their surface area for aggregation.

-

Granule Release : The release of pro-aggregatory substances such as adenosine diphosphate (ADP), serotonin, and von Willebrand factor (vWF) from platelet granules further amplifies the aggregation response.[2]

-

Thromboxane A2 Synthesis : The elevated intracellular calcium activates phospholipase A2 (PLA2), which in turn initiates the arachidonic acid pathway, leading to the synthesis of thromboxane A2 (TxA2), a potent platelet aggregator and vasoconstrictor.[2]

-

Conformational Change of Glycoprotein IIb/IIIa Receptors : Increased intracellular calcium leads to the activation of Glycoprotein IIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen and mediate platelet aggregation.

-

Effect on Capillary Permeability

In addition to its effects on platelets, Carbazochrome is reported to reduce capillary permeability and increase capillary resistance.[7][8][9] This action is thought to contribute to its hemostatic effect by reducing the leakage of blood from small vessels. The precise molecular mechanism underlying this effect on endothelial cells is less well-defined but is believed to involve the inhibition of vascular hyperpermeability induced by various vasoactive agents.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics and clinical efficacy of Carbazochrome.

Table 1: Pharmacokinetic Parameters of Carbazochrome Sodium Sulfonate in Rabbits

| Parameter | Needle-Free Injection | Intramuscular Injection |

| AUC₀₋t (μg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |

| tₘₐₓ (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |

| Cₘₐₓ (μg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |

| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |

Data from a study on the pharmacokinetics of carbazochrome sodium sulfonate in rabbits.[10]

Table 2: Clinical Efficacy of Carbazochrome Sodium Sulfonate (CSS) in Surgical Patients

| Study Population | Intervention | Outcome Measure | Result |

| Total Knee Arthroplasty | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Total Blood Loss (mL) | 609.92 ± 221.24 vs. 1158.26 ± 334.13 (p < 0.05) |

| Total Hip Arthroplasty | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Total Blood Loss (mL) | Significantly lower in the combination group |

| Post-Gastric Endoscopic Submucosal Dissection | CSS group vs. non-CSS group | Post-ESD Bleeding Rate | 5.2% vs. 3.8% (p = 0.783, no significant difference) |

| Colonic Diverticular Bleeding | Patients receiving CSS vs. not receiving CSS | In-hospital mortality, length of stay, total costs, need for blood transfusion | No significant reduction with CSS |

Data synthesized from multiple clinical studies.[4][7][8][9]

Experimental Protocols

The investigation of Carbazochrome's mechanism of action involves a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of Carbazochrome to induce or enhance platelet aggregation in vitro.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant PRP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

Add a baseline reading for each sample.

-

Add varying concentrations of Carbazochrome to the PRP samples. A known platelet agonist (e.g., ADP, collagen) can be used as a positive control and in combination with Carbazochrome to assess synergistic effects.

-

Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP serving as the 100% aggregation reference.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in platelets upon stimulation with Carbazochrome.

Methodology:

-

Platelet Preparation and Loading with a Fluorescent Calcium Indicator:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.

-

Wash the platelets to remove excess extracellular dye.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded platelets in a buffer containing physiological concentrations of calcium.

-

Place the platelet suspension in a fluorometer cuvette with constant stirring at 37°C.

-

Record the baseline fluorescence.

-

Add Carbazochrome to the cuvette and continuously record the change in fluorescence intensity.

-

For ratiometric dyes like Fura-2, the fluorescence is measured at two excitation wavelengths, and the ratio of the emission intensities is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in intracellular calcium.

-

-

Calibration:

-

At the end of each experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin). These values are used to calibrate the fluorescence signal and calculate the absolute intracellular calcium concentration.

-

α-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of Carbazochrome to α-adrenoceptors on platelets.

Methodology:

-

Preparation of Platelet Membranes:

-

Isolate platelets from whole blood.

-

Lyse the platelets and prepare a membrane fraction by differential centrifugation.

-

-

Radioligand Binding Assay:

-

Incubate the platelet membranes with a constant concentration of a radiolabeled ligand known to bind to α-adrenoceptors (e.g., [³H]prazosin for α₁-adrenoceptors or [³H]yohimbine for α₂-adrenoceptors).

-

Add increasing concentrations of unlabeled Carbazochrome to compete with the radioligand for binding to the receptors.

-

After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Carbazochrome concentration.

-

Determine the IC₅₀ value (the concentration of Carbazochrome that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for Carbazochrome using the Cheng-Prusoff equation, which provides a measure of its binding affinity for the receptor.

-

Visualizations

Signaling Pathway of Carbazochrome in Platelets

Caption: Carbazochrome signaling cascade in platelets.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for Light Transmission Aggregometry.

Conclusion

Carbazochrome, the active component of this compound, exerts its hemostatic effect primarily through the activation of α-adrenoceptors on platelets, leading to a Gq-protein-mediated signaling cascade that culminates in increased intracellular calcium, platelet activation, and aggregation. Its additional role in reducing capillary permeability further contributes to its clinical utility in managing certain bleeding disorders. While the fundamental mechanism is well-elucidated, further research into its effects on endothelial cell biology and the nuances of its clinical efficacy across different hemorrhagic conditions is warranted. This guide provides a foundational understanding for scientists and researchers involved in the development and application of hemostatic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel, rapid method to quantify intraplatelet calcium dynamics by ratiometric flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Molecular Interactions: A Technical Guide to ADONA's Role in Protein and Membrane Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions of 6-dodecanoyl-N,N-dimethyl-2-naphthylamine (ADONA), a powerful fluorescent probe, with proteins and biological membranes. By delving into its photophysical properties, experimental applications, and data interpretation, this document serves as a comprehensive resource for leveraging this compound in elucidating the intricate molecular mechanisms that govern cellular function.

Introduction to this compound: A Versatile Fluorescent Reporter

This compound, also widely known by its alternative name Laurdan, is a lipophilic fluorescent dye renowned for its sensitivity to the local environment.[1][2] Its chemical structure, featuring a naphthalene moiety linked to a lauroyl fatty acid tail, allows it to partition into the hydrophilic-hydrophobic interface of phospholipid bilayers.[1] The key to this compound's utility lies in the dipole moment of its naphthalene group, which is sensitive to the presence of polar molecules, such as water, in its immediate vicinity.[1][2] This sensitivity manifests as a shift in its fluorescence emission spectrum, providing a powerful tool to investigate the biophysical properties of cell membranes.

Quantitative Analysis of this compound's Interactions

Partitioning into Biological Membranes

The partitioning of this compound into a lipid bilayer is a critical first step for its function as a membrane probe. This process is governed by the physicochemical properties of both the probe and the membrane. The partition coefficient (Kp) is a measure of the equilibrium distribution of a solute between a lipid and an aqueous phase. While specific Kp values for this compound in various lipid compositions are not consistently tabulated across the literature, they can be determined experimentally using techniques like fluorescence spectroscopy and surface plasmon resonance.